(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O2/c24-18-4-1-2-7-21(18)30-17-10-14-27(15-11-17)16-8-12-28(13-9-16)23(29)22-19(25)5-3-6-20(22)26/h1-7,16-17H,8-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYRUAVFMHYIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a fluorinated bipiperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis details, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 348.35 g/mol
- Structural Features : The compound features a bipiperidine core with fluorinated phenyl and phenoxy substituents, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this exact compound are not extensively documented in the literature, similar fluorinated bipiperidine compounds have been synthesized using methods such as:
- Nucleophilic substitution reactions
- Coupling reactions involving fluorinated phenols
Pharmacological Profile
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Some bipiperidine derivatives are known to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression.
- Antipsychotic Activity : The structural similarity to known antipsychotic agents suggests potential activity in managing psychotic disorders.
- Anti-inflammatory Properties : Fluorinated compounds often exhibit enhanced anti-inflammatory effects due to their ability to interact with specific molecular targets involved in inflammatory pathways.
Case Studies and Research Findings
- Neurotransmitter Modulation :
- Anticancer Activity :
- Inflammatory Response :
Data Table: Summary of Biological Activities
Scientific Research Applications
Transthyretin Amyloidosis Inhibition
One of the most significant applications of this compound is its role as an inhibitor of transthyretin amyloidogenesis. Transthyretin amyloidosis is a condition characterized by the misfolding and deposition of transthyretin proteins, leading to severe organ dysfunction. Research indicates that derivatives of this compound can stabilize the tetrameric form of transthyretin, preventing its aggregation and subsequent amyloid formation. This stabilization has been shown to be more effective than existing treatments like tafamidis and diflunisal, making it a promising candidate for further development in treating amyloid-related diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. Studies have indicated that similar fluorinated bipiperidine derivatives can modulate protein kinase activities, which are crucial in cancer cell proliferation and survival. This modulation could lead to the development of new cancer therapies targeting specific signaling pathways .
Neuroprotective Effects
Preliminary studies have suggested that compounds with similar structural motifs may offer neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier while stabilizing key proteins involved in neurodegeneration positions this compound as a potential therapeutic agent in neuropharmacology .
Synthesis and Characterization
The synthesis of (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several steps, including the introduction of fluorine atoms at specific positions on the phenyl rings and the formation of the bipiperidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Transthyretin Stabilization
A study focused on the kinetic stabilization of transthyretin by this compound demonstrated significant inhibition of amyloid fibril formation in vitro. The results showed that at certain concentrations, the compound could prevent over 90% of transthyretin molecules from unfolding under stress conditions, indicating its high potential as a therapeutic agent for amyloidosis .
Case Study 2: Anticancer Activity Assessment
In another study assessing anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that modifications to the bipiperidine structure could enhance cytotoxic effects against specific cancer types. Further molecular docking studies revealed favorable interactions with target proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidinyl and Bipiperidinyl Substituents
a. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone This analog replaces the bipiperidinyl-fluorophenoxy group with a simpler 4-methylpiperidinyl group. X-ray crystallography reveals a planar benzophenone core with mean C–C bond lengths of 0.002 Å and an R-factor of 0.045, indicating high structural rigidity .
b. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone This derivative substitutes the bipiperidinyl group with a brominated pyrazole ring. The bromine atom increases molecular weight (MW: ~326 g/mol) and may enhance halogen bonding interactions in biological systems. However, the pyrazole’s lower conformational flexibility compared to bipiperidine could limit adaptability in binding pockets .
c. (2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-ylmethanone This chiral analog features a branched alkyl chain on the piperidine ring.
Analogs with Heterocyclic Substituents
a. (2,6-Difluorophenyl)[4-(2-furylcarbonyl)piperazino]methanone This compound replaces the bipiperidinyl-fluorophenoxy group with a piperazinyl-furan moiety. Key differences include:
- Hydrogen Bond Acceptors : 5 (vs. ~7 in the target compound due to additional fluorine and ether oxygen).
- Rotatable Bonds : 2 (vs. ≥4 in the target compound), suggesting lower conformational flexibility.
- Topological Polar Surface Area (TPSA): 53.8 Ų (vs. higher TPSA for the target compound due to bipiperidinyl and fluorophenoxy groups), impacting solubility and blood-brain barrier penetration .
b. (R)-Anthracen-9-yl(3-(morpholine-4-carbonyl)-[1,4'-bipiperidin]-1'-yl)methanone This analog substitutes the fluorophenoxy group with a morpholine-carbonyl unit. The morpholine ring increases hydrogen-bonding capacity (TPSA ~80 Ų) and may enhance aqueous solubility.
Physicochemical and Electronic Properties
*Estimates based on structural extrapolation.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone?
Answer:
The synthesis typically involves coupling the bipiperidine scaffold with fluorinated aromatic moieties. Key steps include:
- Amide Bond Formation : Use coupling reagents like HATU or DCC in anhydrous dichloromethane (DCM) under nitrogen to link the bipiperidine amine to the difluorophenyl carbonyl group .
- Phenoxy Group Introduction : Employ nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) to attach the 2-fluorophenoxy group to the bipiperidine core .
- Purification : Column chromatography with gradients of n-hexane/EtOAc (e.g., 5:5) yields high-purity products (>95% by HPLC) .
Basic: What analytical techniques are essential for characterizing this compound's structural integrity?
Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm connectivity and substituent positions. For example, the bipiperidine protons appear as multiplets at δ 1.5–3.5 ppm, while fluorophenyl signals resonate as doublets (J = 8–10 Hz) in aromatic regions .
- HPLC Analysis : Employ C18 columns with methanol/buffer mobile phases (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) for purity assessment .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves stereochemical ambiguities, with R-factors <0.05 indicating high accuracy .
Advanced: How can discrepancies between computational docking predictions and experimental bioactivity data be reconciled?
Answer:
- Validation of Computational Models : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force field parameters (e.g., AMBER) to better reflect fluorinated π-π interactions .
- Assay Optimization : Standardize buffer conditions (e.g., pH 4.6 sodium acetate) and control temperature (±0.5°C) to minimize variability .
- Data Triangulation : Integrate surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Advanced: What strategies address conflicting cytotoxicity results in different cell lines?
Answer:
- Cell Line Profiling : Use panels of cell lines (e.g., HEK293, HepG2) with standardized growth media and passage numbers to isolate compound-specific effects .
- Metabolic Stability Testing : Pre-incubate compounds with liver microsomes (e.g., human S9 fractions) to assess degradation kinetics impacting bioactivity .
- Dose-Response Reproducibility : Conduct triplicate experiments with internal controls (e.g., staurosporine) to normalize inter-assay variability .
Basic: What safety protocols are critical during handling and storage?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Work in fume hoods to avoid inhalation of airborne particulates .
- Storage : Store in airtight containers under nitrogen at –20°C, protected from light and moisture .
Advanced: How can structure-activity relationship (SAR) studies be optimized using theoretical frameworks?
Answer:
- Scaffold-Based SAR : Align modifications (e.g., fluorophenoxy vs. methoxy substituents) with target protein pharmacophore models (e.g., kinase ATP-binding pockets) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent changes to prioritize synthetic targets .
- Retrospective Analysis : Compare SAR trends with databases (e.g., ChEMBL) to identify outliers and refine hypotheses .
Advanced: What methodological approaches resolve crystallographic disorder in bipiperidine derivatives?
Answer:
- Low-Temperature Data Collection : Reduce thermal motion by collecting X-ray data at 100 K .
- Twinning Analysis : Use PLATON to detect and model twinning in monoclinic crystals .
- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to identify dominant conformers for refinement .
Basic: How is stability under varying pH conditions assessed for this compound?
Answer:
- Forced Degradation Studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Kinetic Analysis : Plot % remaining vs. time to determine t₁/₂ and identify degradation products (e.g., hydrolyzed esters) .
Advanced: What statistical methods validate reproducibility in high-throughput screening (HTS)?
Answer:
- Z'-Factor Calculation : Use Z' = 1 – (3σ₊ + 3σ₋)/|μ₊ – μ₋|, where σ and μ represent standard deviations and means of positive/negative controls. Z' > 0.5 indicates robust assays .
- Bland-Altman Plots : Visualize inter-run variability and systemic biases in dose-response data .
Advanced: How can metabolic pathways be predicted for fluorinated bipiperidine derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
